molecular formula C15H10BrF3N2O4 B5055265 N-(4-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide

N-(4-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide

Cat. No. B5055265
M. Wt: 419.15 g/mol
InChI Key: QNXKWYINVPPVCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide, also known as BTF, is a chemical compound that has been extensively studied for its potential applications in scientific research. BTF is a potent inhibitor of the protein kinase CK2, which plays a critical role in many cellular processes, including cell growth, differentiation, and apoptosis.

Scientific Research Applications

N-(4-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been the study of the protein kinase CK2, which is known to be involved in many cellular processes. N-(4-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide has been shown to be a potent inhibitor of CK2, making it a valuable tool for studying the role of CK2 in cellular processes.

Mechanism of Action

N-(4-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide works by binding to the ATP-binding site of CK2, thereby inhibiting its activity. This results in the inhibition of downstream signaling pathways that are regulated by CK2, leading to a variety of cellular effects.
Biochemical and Physiological Effects
N-(4-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(4-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide inhibits the growth of cancer cells, induces apoptosis, and inhibits angiogenesis. In vivo studies have shown that N-(4-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide can inhibit tumor growth and metastasis in animal models.

Advantages and Limitations for Lab Experiments

N-(4-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide has several advantages for lab experiments. It is a potent inhibitor of CK2, making it a valuable tool for studying the role of CK2 in cellular processes. It is also relatively easy to synthesize and has high purity and high yields. However, N-(4-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide has some limitations for lab experiments. It is a toxic compound and must be handled with care. Additionally, it has poor solubility in aqueous solutions, which can limit its use in some experiments.

Future Directions

There are several future directions for research on N-(4-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide. One area of research is the development of more potent and selective inhibitors of CK2. Another area of research is the study of the role of CK2 in specific cellular processes, such as cell migration and invasion. Additionally, N-(4-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide could be used as a lead compound for the development of new drugs for the treatment of cancer and other diseases that are regulated by CK2.

Synthesis Methods

N-(4-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide can be synthesized using a multi-step process that involves the reaction of 4-bromophenylamine with 2-nitro-4-(trifluoromethyl)phenol in the presence of a base, followed by the addition of acetic anhydride to form the final product. The synthesis of N-(4-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide has been optimized to yield high purity and high yields, making it an attractive compound for scientific research.

properties

IUPAC Name

N-(4-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrF3N2O4/c16-10-2-4-11(5-3-10)20-14(22)8-25-13-6-1-9(15(17,18)19)7-12(13)21(23)24/h1-7H,8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXKWYINVPPVCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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